molecular formula C14H14ClNO3S B5960399 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B5960399
M. Wt: 311.8 g/mol
InChI Key: ATJRKPCNSCBETL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is a research-grade chemical compound supplied for investigative purposes in biochemical and pharmacological studies. This sulfonamide derivative is of significant interest in early-stage research focused on oxidative stress and inflammation. Compounds with similar structural motifs, particularly those containing a 4-methoxyphenylsulfonamide group, have been identified as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . Inhibiting this interaction is a promising therapeutic strategy, as it activates the Nrf2-mediated antioxidant response pathway, leading to the upregulation of cytoprotective genes and potentially suppressing the production of pro-inflammatory cytokines in models of neuroinflammation . Researchers can utilize this compound to probe the mechanisms of cellular defense systems and explore potential interventions for chronic inflammatory and neurodegenerative conditions. The structural features of this chemical align with a class of molecules being optimized in medicinal chemistry for their high binding affinity and potential to stimulate protective cellular signaling pathways . This product is intended for research and development in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJRKPCNSCBETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of sulfonamide derivatives, including 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide, in targeting cancer cells. A study focused on chalcone-sulfonamide derivatives demonstrated that these compounds exhibit significant antiproliferative effects against various cancer cell lines, including hormone-resistant breast cancer cells (MCF7/HT2) and leukemia cells (K-562) . The mechanism of action involves the formation of covalent bonds with target proteins, acting as Michael acceptors, which leads to cell death through apoptosis.

Table 1: Antiproliferative Effects of Chalconesulfonamides

CompoundIC50 (μM)Cell LineSelectivity Ratio
7e2.5MCF7Higher in cancer cells than fibroblasts
11Not TestedMCF7/HT2Not applicable
Dox0.31K-562Reference drug

The study indicates that compound 7e not only induced apoptosis but also inhibited the expression of key proteins involved in cell cycle regulation (e.g., cyclin D1 and CDK4), showcasing its potential as a lead compound for further drug development .

Research Insights and Case Studies

Several case studies have documented the efficacy of sulfonamide compounds in preclinical models. For instance, a comparative study assessed the cytotoxicity of various sulfonamide derivatives against normal and cancerous cell lines. The results indicated that while these compounds effectively targeted cancer cells, they exhibited lower toxicity towards normal human fibroblasts, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with them and block their binding sites.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

  • N-(2,5-Dichlorophenyl)methanesulfonamide (WIHGUQ) : Additional chloro substituents increase lipophilicity and steric hindrance, which may enhance membrane permeability but reduce solubility compared to the target compound .
  • 1-(4-Chlorophenyl)-N-methylmethanesulfonamide (56F) : The N-methyl group eliminates hydrogen-bonding capability at the sulfonamide NH, likely reducing interactions with polar targets compared to the target compound’s 4-methoxyphenyl substituent .

Pharmacological Analogues

  • AVE-1625 (Drinabant) : This BACE-1 inhibitor features a bis(4-chlorophenyl)methyl group and a 3,5-difluorophenyl substituent. Its complex structure suggests higher specificity for enzymatic targets, contrasting with the simpler aromatic substituents of the target compound .
  • N-[2-(Diethylamino)ethyl]-1-(4-chlorophenyl)methanesulfonamide: The diethylaminoethyl group introduces basicity, enabling interactions with acetylcholinesterase, a property absent in the target compound .

Physicochemical Properties and Solubility

Compound Substituents Molecular Weight Key Properties
Target Compound 4-Cl, 4-OMe 310.78 Moderate solubility (methoxy enhances polarity)
N-(4-Fluorophenyl) derivative 4-F 203.22 Higher solubility due to reduced lipophilicity
N-(2,5-Dichlorophenyl) derivative 2,5-Cl₂ 252.14 Low solubility, high lipophilicity
56F 4-Cl, N-Me 217.69 Reduced H-bonding capacity

The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to purely halogenated analogs but may reduce blood-brain barrier penetration relative to lipophilic derivatives like WIHGUQ .

Biological Activity

1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to mimic natural substrates, facilitating enzyme inhibition and modulation of cellular processes.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors. The sulfonamide moiety can bind to the active sites of target enzymes, disrupting their catalytic functions. This interaction can lead to significant biochemical changes within the cell, resulting in:

  • Antimicrobial Effects: Inhibition of bacterial growth by targeting essential metabolic pathways.
  • Anticancer Properties: Modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide exhibits notable antimicrobial activity against various pathogens. Table 1 summarizes key findings from studies evaluating its antimicrobial efficacy.

PathogenInhibition Zone (mm)MIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus16-266.2512.5
Escherichia coli15-208.016.0
Candida albicans18-224.08.0

Case Study: Antimicrobial Efficacy

In a study assessing the compound's antimicrobial properties, it was found to have significant activity against both gram-positive and gram-negative bacteria, as well as antifungal effects against Candida species. The minimal inhibitory concentrations (MICs) indicated effective inhibition at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains .

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

  • Caspase Activation: Promotes programmed cell death pathways.
  • Inhibition of Tumor Growth: Disrupts critical signaling pathways involved in cancer progression.

Table 2 illustrates the cytotoxic effects observed in different cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
A5492.58Apoptosis via caspase activation
HeLa3.35Inhibition of FAK/Paxillin pathway
MDA-MB-2314.87Disruption of cell cycle progression

Molecular Docking Studies

Molecular docking studies have further elucidated the binding interactions between the compound and target proteins involved in cancer biology. The binding affinity was assessed using various computational techniques, revealing strong interactions with key enzymes such as MAPK1, which is implicated in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanesulfonamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-chlorophenylmethanesulfonyl chloride with 4-methoxyaniline in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere at 0–25°C. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .
  • Key Considerations : Monitor reaction progress via TLC, and confirm purity using HPLC (>95%).

Q. How can researchers validate the structural integrity of this sulfonamide post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., sulfonamide S=O at ~1300 cm1^{-1} in IR, aromatic protons at 6.5–8.0 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths (e.g., S–N bond ~1.63 Å) and torsion angles between aromatic rings .

Q. What physicochemical properties are critical for reactivity and solubility studies?

  • Key Properties :

  • pKa : Predicted to be ~4.4 (sulfonamide proton), influencing solubility in aqueous buffers .
  • LogP : Estimated at ~3.2, indicating moderate lipophilicity for cellular permeability .
  • Thermal Stability : Melting point >150°C (determined via DSC) ensures compatibility with high-temperature reactions .

Q. Which spectroscopic methods are optimal for functional group characterization?

  • FT-IR : Confirm sulfonamide S=O stretches (~1320 and 1140 cm1 ^{-1}) and methoxy C–O bonds (~1250 cm1 ^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ at m/z 322.05 .

Advanced Research Questions

Q. How to design enzyme inhibition assays to evaluate COX-2 selectivity?

  • Protocol :

Use recombinant COX-1/COX-2 enzymes or LPS-stimulated macrophages.

Pre-incubate with the compound (1–100 µM) and measure prostaglandin E2_2 (PGE2_2) production via ELISA.

Compare IC50_{50} values with reference inhibitors (e.g., NS-398 for COX-2; SC-560 for COX-1) .

  • Data Interpretation : A >10-fold lower IC50_{50} for COX-2 vs. COX-1 indicates selectivity.

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Approach :

  • Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups to modulate electronic effects .
  • Biological Testing : Assess cytotoxicity (MTT assay) and target binding (SPR or molecular docking) .
    • Case Study : Analogues with 3,5-difluorophenyl substitution showed enhanced insecticidal activity in benzoylurea derivatives .

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Strategies :

  • Standardize Assays : Use identical enzyme sources (e.g., human recombinant vs. sheep placental COX-2) and buffer conditions .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell type or incubation time .

Q. How does crystallographic data inform conformational stability?

  • Analysis :

  • Intermolecular Interactions : Hydrogen bonds between sulfonamide NH and methoxy O stabilize the crystal lattice .
  • Torsion Angles : Dihedral angles between aromatic rings (~60–80°) affect planar conformation and stacking interactions .

Methodological Notes

  • Safety : Follow OSHA guidelines for handling sulfonamides (e.g., PPE, fume hood use) due to potential irritancy .
  • Data Reproducibility : Use PubChem or crystallography databases (CCDC) to cross-validate spectral and structural data .

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